molecular formula C9H6ClNO B1584106 3-Chlorobenzoylacetonitrile CAS No. 21667-62-9

3-Chlorobenzoylacetonitrile

Cat. No.: B1584106
CAS No.: 21667-62-9
M. Wt: 179.6 g/mol
InChI Key: IUDFNNHFARLIPF-UHFFFAOYSA-N
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Description

3-Chlorobenzoylacetonitrile is an organic compound with the molecular formula C₉H₆ClNO and a molecular weight of 179.603 g/mol . It is characterized by the presence of a chlorinated benzene ring attached to an acetonitrile group. This compound is used in various chemical synthesis processes and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorobenzoylacetonitrile can be synthesized through several methods. One common method involves the reaction of 3-chloropropenal with molecular iodine in dichloromethane, followed by the addition of aqueous ammonia solution . The reaction mixture is then treated with sodium hydroxide in dimethyl sulfoxide at 25°C. The product is isolated by neutralizing with dilute hydrochloric acid and recrystallizing from ethanol .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 3-Chlorobenzoylacetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoylacetonitriles, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

3-Chlorobenzoylacetonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chlorobenzoylacetonitrile involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its effects are mediated through pathways involving the formation of reactive intermediates, which can then participate in further chemical transformations.

Comparison with Similar Compounds

Uniqueness: 3-Chlorobenzoylacetonitrile is unique due to the presence of the chlorine atom at the meta position, which influences its reactivity and the types of reactions it can undergo. This structural feature makes it a valuable intermediate in the synthesis of various specialized compounds.

Properties

IUPAC Name

3-(3-chlorophenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDFNNHFARLIPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20176054
Record name 3-Chlorobenzoylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21667-62-9
Record name 3-Chlorobenzoylacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021667629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 21667-62-9
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Record name 3-Chlorobenzoylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Chlorobenzoyl)acetonitrile
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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